molecular formula C18H17NO4S B4668140 N-(furan-2-ylmethyl)-3-(naphthalen-2-ylsulfonyl)propanamide

N-(furan-2-ylmethyl)-3-(naphthalen-2-ylsulfonyl)propanamide

Cat. No.: B4668140
M. Wt: 343.4 g/mol
InChI Key: FGSUTEUCDFODIH-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-(naphthalen-2-ylsulfonyl)propanamide is an organic compound that features a furan ring, a naphthalene sulfonyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-(naphthalen-2-ylsulfonyl)propanamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent.

    Sulfonylation of naphthalene: Naphthalene can be sulfonylated using sulfonyl chloride in the presence of a base.

    Coupling reaction: The furan-2-ylmethyl intermediate can be coupled with the sulfonylated naphthalene under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-(naphthalen-2-ylsulfonyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Sulfides and reduced amides.

    Substitution: Substituted amides and other derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-(naphthalen-2-ylsulfonyl)propanamide would depend on its specific application. For example, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-3-(phenylsulfonyl)propanamide: Similar structure but with a phenyl group instead of a naphthalene group.

    N-(furan-2-ylmethyl)-3-(methylsulfonyl)propanamide: Similar structure but with a methyl group instead of a naphthalene group.

Uniqueness

N-(furan-2-ylmethyl)-3-(naphthalen-2-ylsulfonyl)propanamide is unique due to the presence of both a furan ring and a naphthalene sulfonyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-naphthalen-2-ylsulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c20-18(19-13-16-6-3-10-23-16)9-11-24(21,22)17-8-7-14-4-1-2-5-15(14)12-17/h1-8,10,12H,9,11,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSUTEUCDFODIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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